

A Technical Guide to the Spectroscopic Analysis of BPADA Monomer

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Compound of Interest

2,2-Bis(4-(3,4-

Compound Name: *dicarboxyphenoxy)phenyl)propane dianhydride*

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Introduction

4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride), commonly known as BPADA, is a key dianhydride monomer utilized in the synthesis of high-performance polymers, particularly polyetherimides (PEIs).^{[1][2]} Its chemical structure, featuring a bisphenol A core, ether linkages, and two phthalic anhydride moieties, imparts excellent thermal stability, mechanical strength, and solubility to the resulting polymers, making them suitable for applications in electronics and aerospace industries.^{[1][3]} This guide provides an in-depth overview of the expected Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for the BPADA monomer, along with detailed experimental protocols for its characterization.

Chemical Structure

- IUPAC Name: 5,5'-[propane-2,2-diylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)
- CAS Number: 38103-06-9^[4]
- Molecular Formula: C₃₁H₂₀O₈^[4]
- Molecular Weight: 520.49 g/mol ^[4]

The structure of BPADA is fundamental to interpreting its spectroscopic data. Key functional groups include the anhydride carbonyls (C=O), the aromatic rings, the ether linkages (C-O-C), and the isopropylidene group (-C(CH₃)₂-).

Section 1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the characteristic functional groups within the BPADA monomer. The spectrum is typically recorded on a solid sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected FTIR Data

Based on its molecular structure, the following table summarizes the principal absorption bands anticipated in the FTIR spectrum of BPADA. These assignments are derived from characteristic frequencies for anhydrides, aromatic ethers, and substituted benzene rings.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1850	Strong	Anhydride C=O Asymmetric Stretching
~1780	Strong	Anhydride C=O Symmetric Stretching
~1600, ~1500	Medium-Strong	Aromatic C=C Ring Stretching
~1240	Strong	Aryl Ether C-O-C Asymmetric Stretching
~930	Medium	Anhydride C-O-C Stretching
880-820	Medium-Strong	Aromatic C-H Out-of-Plane Bending (p-substituted)

Experimental Protocol: FTIR Analysis

Objective: To obtain a high-quality infrared spectrum of the BPADA monomer for functional group identification.

Methodology: KBr Pellet Technique

- **Sample Preparation:** Thoroughly dry the BPADA monomer powder and spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for several hours to remove any moisture.
- **Grinding:** In an agate mortar, grind a small amount of BPADA (1-2 mg) with approximately 100-200 mg of the dried KBr. The mixture should be ground to a fine, homogeneous powder to minimize light scattering.
- **Pellet Pressing:** Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer.
- **Spectral Collection:** Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} . The spectrum is usually recorded over the range of 4000-400 cm^{-1} .
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of the BPADA monomer, revealing the chemical environment of each proton (^1H NMR) and carbon (^{13}C NMR) atom.

Expected ^1H NMR Data

The ^1H NMR spectrum will show distinct signals for the protons of the isopropylidene group and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing anhydride groups and the electron-donating ether linkages.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.7	Singlet	6H	Isopropylidene methyl protons (-C(CH ₃) ₂)
7.0 - 7.4	Multiplet	8H	Protons on the bisphenol A aromatic rings
7.5 - 8.0	Multiplet	6H	Protons on the phthalic anhydride aromatic rings

Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the isopropylidene group.

Chemical Shift (δ , ppm)	Assignment
~31	Isopropylidene methyl carbons (-CH ₃)
~42	Isopropylidene quaternary carbon (-C(CH ₃) ₂)
115 - 140	Aromatic carbons (phthalic anhydride rings)
145 - 165	Aromatic carbons (bisphenol A rings, including ether-linked carbons)
~165 - 170	Anhydride carbonyl carbons (C=O)

Experimental Protocol: NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the BPADA monomer.

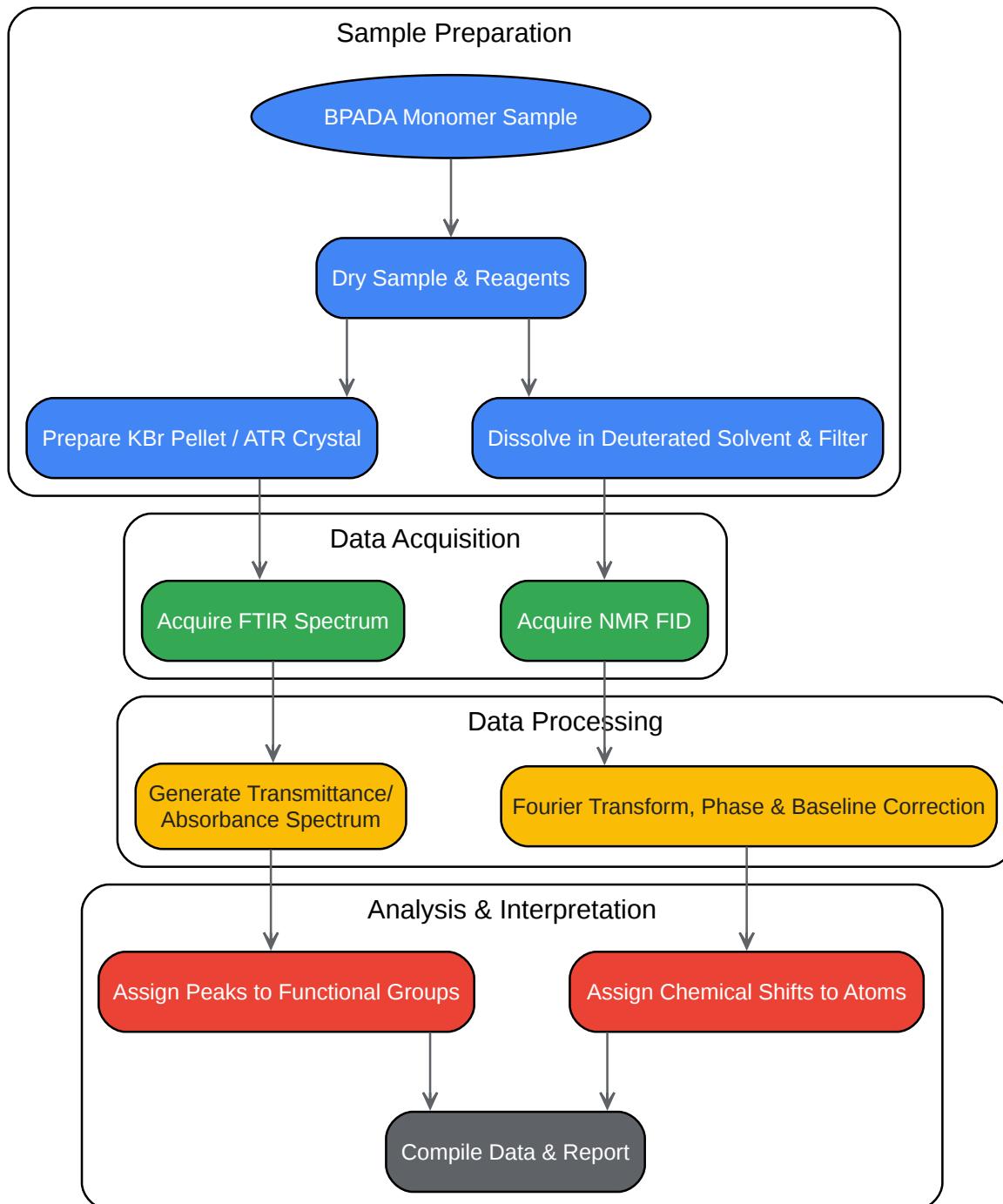
Methodology:

- Solvent Selection: Choose a suitable deuterated solvent in which BPADA is soluble, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: Accurately weigh 10-20 mg of the BPADA monomer for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[5][6]
- Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2]
- Data Acquisition:
 - Place the NMR tube into the spectrometer's probe.
 - The instrument is tuned and locked onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized through a process called shimming.
 - For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
 - The spectrum is phase-corrected and the baseline is corrected.
 - Chemical shifts are referenced internally to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

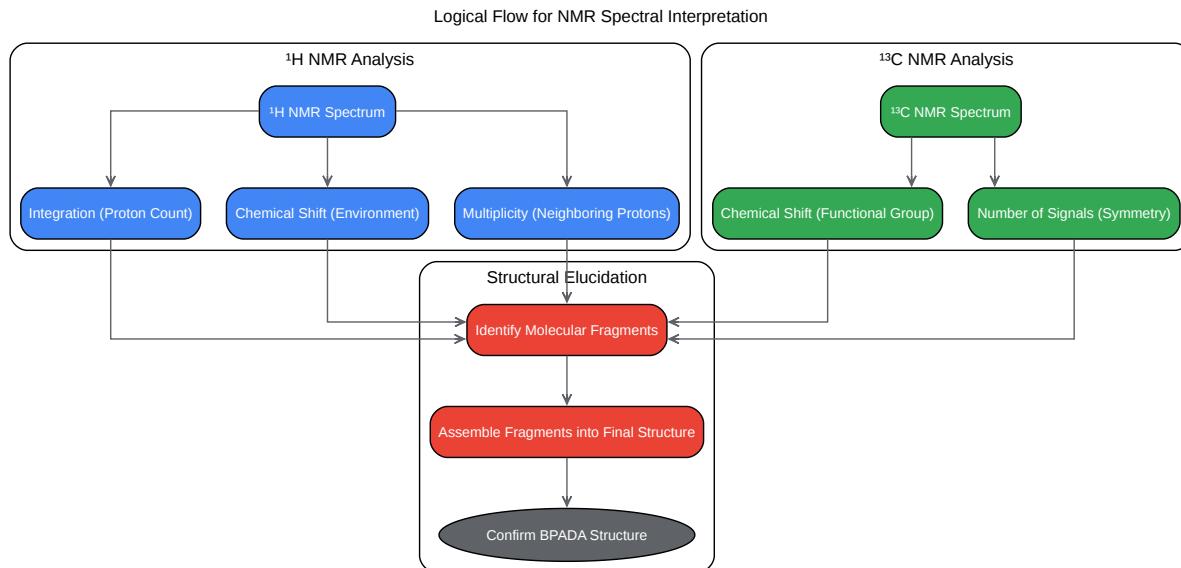
Section 3: Experimental and Data Analysis Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of a chemical monomer like BPADA.

General Workflow for Spectroscopic Analysis of BPADA Monomer

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Caption: General workflow for spectroscopic analysis of the BPADA monomer.



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Caption: Logical flow for NMR spectral interpretation.

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